ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate
Overview
Description
Ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives. This compound is characterized by its complex structure, which includes a benzoyl group substituted with chlorine and fluorine, an isothiazole ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 3-methyl-4-isothiazolecarboxylic acid in the presence of a base such as triethylamine to form the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the benzoyl ring.
Scientific Research Applications
Ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism by which ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2-chloro-4-fluorobenzoate
- Methyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate
- Ethyl 5-[(2-bromo-4-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate
Uniqueness
This compound is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzoyl group, along with the isothiazole ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-4-fluorobenzoyl)amino]-3-methyl-1,2-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-3-21-14(20)11-7(2)18-22-13(11)17-12(19)9-5-4-8(16)6-10(9)15/h4-6H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDYXBHKOBXJSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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